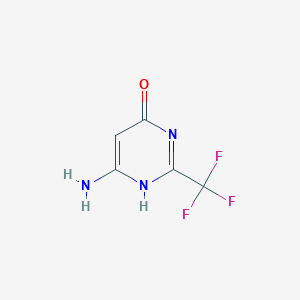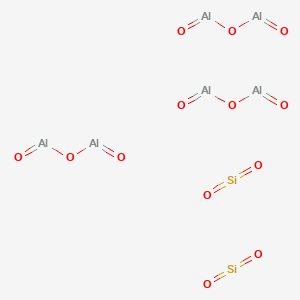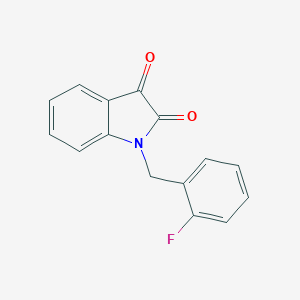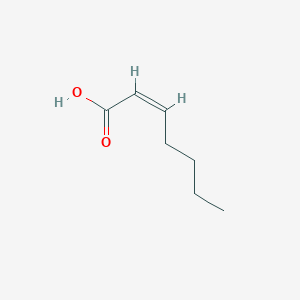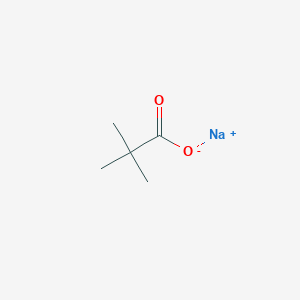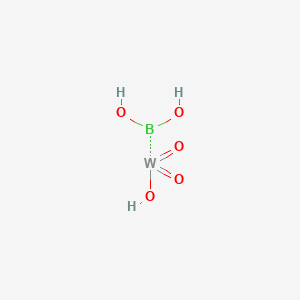
1,3-Butadiene, 1,2,3-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 1,2,3-trichloro- is an organic compound that is widely used in industrial applications. It is commonly known as trichlorobutadiene and is a colorless liquid with a sweet odor. This compound is used in the production of various chemicals, including pesticides, pharmaceuticals, and synthetic rubber. However, exposure to this compound can be harmful to human health and the environment.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 1,2,3-trichloro- has been extensively studied for its potential use as a pesticide and in the production of synthetic rubber. It has also been investigated for its potential use as a pharmaceutical intermediate. Research has shown that this compound has antimicrobial properties and may be effective against certain types of bacteria and fungi.
Wirkmechanismus
The mechanism of action of 1,3-Butadiene, 1,2,3-trichloro- is not well understood. However, studies have shown that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids.
Biochemische Und Physiologische Effekte
Exposure to 1,3-Butadiene, 1,2,3-trichloro- can have harmful effects on human health. Inhalation of this compound can cause respiratory irritation, chest pain, and coughing. Prolonged exposure may lead to more severe respiratory problems, such as bronchitis and asthma. This compound is also toxic to aquatic life and can cause harm to the environment.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Butadiene, 1,2,3-trichloro- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and must be handled with care. It may also react with other chemicals in the laboratory, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-Butadiene, 1,2,3-trichloro-. One area of interest is its potential use as an antimicrobial agent. Further research is needed to determine its effectiveness against a wider range of microorganisms and its potential for use in clinical settings. Another area of interest is its potential use in the production of new materials, such as biodegradable plastics. Research is also needed to explore the environmental impact of this compound and to develop safer and more sustainable methods for its synthesis and use.
Conclusion
1,3-Butadiene, 1,2,3-trichloro- is an important compound that has many industrial applications. However, it is also toxic and can be harmful to human health and the environment. Further research is needed to fully understand its mechanism of action and potential uses. It is important to handle this compound with care and to develop safer and more sustainable methods for its synthesis and use.
Synthesemethoden
1,3-Butadiene, 1,2,3-trichloro- is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction is exothermic and produces a mixture of isomers, including cis- and trans-1,2,3-trichlorobutadiene. The reaction is typically carried out in a closed system to prevent the release of chlorine gas into the environment.
Eigenschaften
CAS-Nummer |
1573-58-6 |
|---|---|
Produktname |
1,3-Butadiene, 1,2,3-trichloro- |
Molekularformel |
C4H3Cl3 |
Molekulargewicht |
157.42 g/mol |
IUPAC-Name |
1,2,3-trichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H3Cl3/c1-3(6)4(7)2-5/h2H,1H2 |
InChI-Schlüssel |
MESXUXRSZSSKIO-RQOWECAXSA-N |
Isomerische SMILES |
C=C(/C(=C/Cl)/Cl)Cl |
SMILES |
C=C(C(=CCl)Cl)Cl |
Kanonische SMILES |
C=C(C(=CCl)Cl)Cl |
Andere CAS-Nummern |
39083-26-6 53317-48-9 53978-04-4 |
Synonyme |
1,2,3-Trichlorobuta-1,3-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



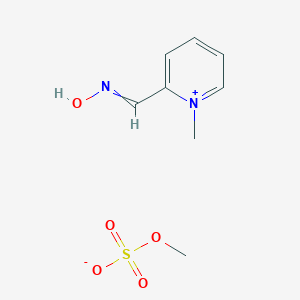
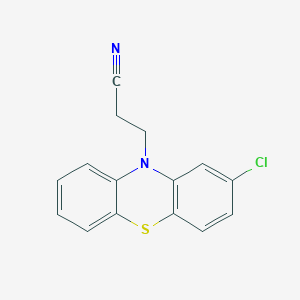
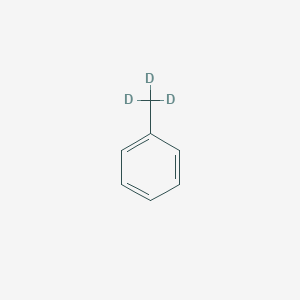
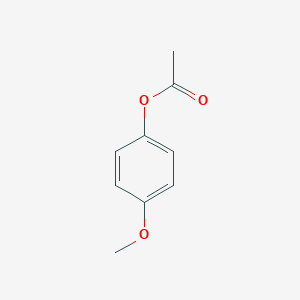
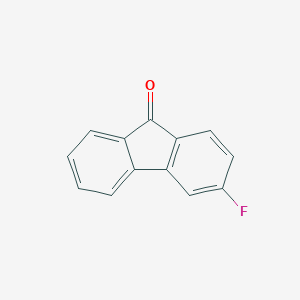
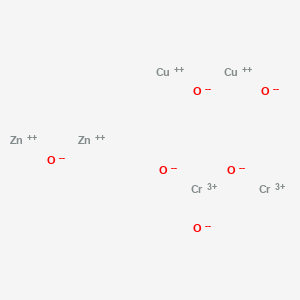
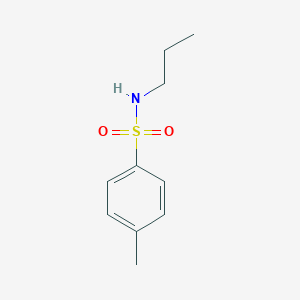
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
